N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
CAS No.: 313538-00-0
Cat. No.: VC4844853
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313538-00-0 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 |
| IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c1-16-5-7-17(8-6-16)20-15-29-22(23-20)24-21(26)18-9-11-19(12-10-18)30(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26) |
| Standard InChI Key | QQUUHEBBQMOFIE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: CHNOS
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Molecular Weight: Estimated to be around 520 g/mol, based on similar compounds.
Synthesis
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide would likely involve several steps:
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Preparation of the Thiazole Intermediate: This could involve the reaction of a suitable thiazole precursor with a 4-methylphenyl group.
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Attachment of the Piperidine-1-sulfonyl Group: This might involve a sulfonylation reaction using piperidine-1-sulfonyl chloride.
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Final Coupling: The thiazole intermediate would be coupled to the benzamide backbone, possibly through an amide bond formation.
Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structures have shown potential in various therapeutic areas:
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